molecular formula C27H23N3O5S B289967 Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate

Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate

Cat. No. B289967
M. Wt: 501.6 g/mol
InChI Key: KWXFDEJZOQROKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate, also known as MPTP, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. MPTP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has also been found to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been found to have a range of biochemical and physiological effects. For example, Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells. Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and tissue remodeling. Additionally, Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate is its versatility in terms of its potential therapeutic applications. Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been found to exhibit a range of biological activities, which makes it a promising candidate for the development of new drugs. However, one limitation of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate research. One area of interest is the development of new Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the identification of new targets for Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate, which could lead to the development of new drugs for a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate and its potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves a multi-step process that begins with the reaction of 2-aminothiophene with ethyl acetoacetate to form the intermediate compound 3,4-dihydrothieno[2,3-d]pyrimidin-4-one. This intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a catalyst to yield the final product, Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate.

Scientific Research Applications

Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been extensively studied for its potential therapeutic applications in a variety of diseases. For example, Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, Ethyl 3,9-bis(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate has been found to have anti-viral effects against a range of viruses, including HIV and hepatitis C virus.

properties

Molecular Formula

C27H23N3O5S

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 5,13-bis(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C27H23N3O5S/c1-5-35-27(32)20-15(2)29-25-22(21(20)16-6-10-18(33-3)11-7-16)23-24(36-25)26(31)30(14-28-23)17-8-12-19(34-4)13-9-17/h6-14H,5H2,1-4H3

InChI Key

KWXFDEJZOQROKZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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